molecular formula C16H23N5O5 B034015 [(1R,2R,3R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methyl 3-ethoxypropanoate CAS No. 103353-83-9

[(1R,2R,3R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methyl 3-ethoxypropanoate

Cat. No.: B034015
CAS No.: 103353-83-9
M. Wt: 365.38 g/mol
InChI Key: KXVBPIWSOPUWMZ-LVYAITMMSA-N
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Description

[(1R,2R,3R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methyl 3-ethoxypropanoate, also known as this compound, is a useful research compound. Its molecular formula is C16H23N5O5 and its molecular weight is 365.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Arabinonucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(1R,2R,3R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methyl 3-ethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O5/c1-2-25-4-3-11(22)26-6-9-5-10(14(24)13(9)23)21-8-20-12-15(17)18-7-19-16(12)21/h7-10,13-14,23-24H,2-6H2,1H3,(H2,17,18,19)/t9-,10?,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVBPIWSOPUWMZ-LVYAITMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)OCC1CC(C(C1O)O)N2C=NC3=C(N=CN=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCC(=O)OC[C@H]1CC([C@H]([C@@H]1O)O)N2C=NC3=C(N=CN=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60908336
Record name [4-(6-Amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methyl 3-ethoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103353-83-9
Record name Cyclaradine-5'-ethoxypropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103353839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [4-(6-Amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methyl 3-ethoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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